3-Hydroxy-3-propylhexanoic acid
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Overview
Description
3-Hydroxy-3-propylhexanoic acid is a compound that has not been directly studied in the provided papers. However, related compounds such as 3-hydroxyhexanoic acid have been identified in biological contexts, such as in the urine or serum of diabetic patients with ketoacidosis, indicating its relevance in metabolic disorders . Additionally, amino acids with similar structures, like 2-amino-3-hydroxyhex-4-ynoic acid, have been isolated from natural sources like Tricholomopsis rutilans and have been characterized by various analytical methods .
Synthesis Analysis
The synthesis of related compounds provides insight into potential synthetic routes for 3-hydroxy-3-propylhexanoic acid. For instance, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid was synthesized from L-Leucine, involving protection, nucleophilic substitution, stereoselective reduction, oxidation, and deprotection steps . Similarly, the synthesis of 3-methylheptanoic acid involved the reaction of crotonic acid with sec-butyl alcohol, followed by reaction with n-butylmagnesium bromide and subsequent hydrolysis . These methods could potentially be adapted for the synthesis of 3-hydroxy-3-propylhexanoic acid.
Molecular Structure Analysis
The molecular structure of 3-hydroxy-3-propylhexanoic acid can be inferred from related compounds. For example, the structure and physical properties of a copolymer containing 3-hydroxyhexanoic acid were characterized using NMR spectroscopy and other techniques . The molecular structure of hydroxamic acids incorporating 3-hydroxyimino-indolin-2-ones was also evaluated, providing insights into the structural features that contribute to biological activity .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3-hydroxy-3-propylhexanoic acid has been explored. Lactonization reactions of 3,5,7-trioxo-7-phenylheptanoic acid and its homologs have been studied, leading to the formation of corresponding δ-lactones . These findings suggest that 3-hydroxy-3-propylhexanoic acid could also undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-hydroxy-3-propylhexanoic acid have been investigated. For instance, the copolymer of 3-hydroxybutyric acid and 3-hydroxyhexanoic acid exhibited varying degrees of crystallinity and mechanical properties depending on the composition, which could be relevant for understanding the properties of 3-hydroxy-3-propylhexanoic acid . The synthesis of 3-methoxyhexanoic acid and the optimization of reaction conditions also provide insights into the physical and chemical properties of methoxy derivatives of hydroxy acids .
Scientific Research Applications
Biosynthetic Pathways and Chemical Production
3-Hydroxy-3-propylhexanoic acid is part of the biosynthetic pathways for producing various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid. These pathways involve condensation of acyl-CoAs and have potential applications in materials and medicine production (Martin et al., 2013).
Environmental Markers
3-Hydroxy acids, including 3-hydroxy-3-propylhexanoic acid, are constituents of lipopolysaccharides and can be used as chemical markers of endotoxin. A method for quantitative profiling of these acids in environmental samples has been developed, which could have applications in assessing endotoxin levels (Uhlig et al., 2016).
Analytical Chemistry
3-Hydroxy-3-propylhexanoic acid and its derivatives have been used as analytical reagents in chemistry. They assist in the gravimetric determination of various metals, demonstrating the acid’s utility in analytical processes (Dutt et al., 1968).
Biomedical Applications
In biomedical research, 3-Hydroxy-3-propylhexanoic acid and related hydroxy acids have been investigated for their potential in nerve cell differentiation and tissue engineering. They have been studied in the context of human bone marrow mesenchymal stem cells, demonstrating their significance in regenerative medicine (Wang et al., 2010).
Polymer Science
The compound has been explored in the context of polymer science, particularly in the synthesis and modification of various polymers. These studies underscore its potential in creating new materials with specific properties (Chiba et al., 1994).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-3-propylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-9(12,6-4-2)7-8(10)11/h12H,3-7H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOUUPQKAMHMIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546641 |
Source
|
Record name | 3-Hydroxy-3-propylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-propylhexanoic acid | |
CAS RN |
23985-60-6 |
Source
|
Record name | 3-Hydroxy-3-propylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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